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Compound of Interest

Compound Name: 2-Chloro-6-fluorophenylacetonitrile

Cat. No.: B1360232

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-6-fluorophenylacetonitrile, a key intermediate in pharmaceutical and agrochemical
synthesis. This document outlines the expected data from various analytical techniques,
detailed experimental protocols for data acquisition, and a logical workflow for the
spectroscopic analysis of this compound.

Molecular and Physical Properties

Property Value Source
Molecular Formula CsHsCIFN --INVALID-LINK--
Molecular Weight 169.58 g/mol --INVALID-LINK--
CAS Number 75279-55-9 --INVALID-LINK--
Appearance White crystalline solid --INVALID-LINK--
] ] --INVALID-LINK--, --INVALID-
Melting Point 41-43 °C
LINK--
N ) 247.9 °C at 760 mmHg, 85 °C
Boiling Point --INVALID-LINK--
at 2 mmHg
N Soluble in Methanol, Insoluble --INVALID-LINK--, --INVALID-
Solubility )
in water LINK--
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Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Chloro-6-
fluorophenylacetonitrile.

'H NMR Spectroscopy

The *H NMR spectrum of 2-Chloro-6-fluorophenylacetonitrile is expected to show signals
corresponding to the aromatic protons and the methylene protons.[1]

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
Aromatic protons
~71-75 m 3H
(CeHs)
Methylene protons (-
~3.8-4.0 s 2H Y P (

CH2CN)

Note: Predicted chemical shifts are based on typical values for similar structures. Actual values
may vary depending on the solvent and experimental conditions.

3C NMR Spectroscopy

The 13C NMR spectrum will display signals for the eight distinct carbon atoms in the molecule.
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Chemical Shift (8) ppm Assignment
~ 160 (d, tJCF = 250 Hz) C-F

~ 135 (d, 3JCF =5 Hz) c-Cl

~130 - 132 (d) Aromatic CH
~ 125 (d) Aromatic CH

~ 115 (d, 2JCF = 20 Hz)

Quaternary aromatic C

~ 117 -C=N
~ 114 (d) Aromatic CH
~20 -CH2CN

Note: Predicted chemical shifts and coupling constants are based on typical values and may

require experimental verification for precise assignment.

FT-IR Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups.[1]

Wavenumber (cm~?) Intensity Assignment

3100 - 3000 m Aromatic C-H stretch
2260 - 2240 S C=N stretch

1600 - 1450 m-s Aromatic C=C stretch
1280 - 1200 S C-F stretch

800 - 600 m-s C-Cl stretch

s = strong, m = medium

Mass Spectrometry (GC-MS)
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The mass spectrum provides information about the molecular weight and fragmentation pattern
of the molecule.

miz Relative Intensity (%) Assighment

169 ~ 60 [M]* (3>Cl isotope)
171 ~ 20 [M+2]* (3”Cl isotope)
134 ~ 100 M- ClJ*

121 ~ 30 [M - CH2CNJ*

107 ~25 [CeHsF]*

Note: The fragmentation pattern is predicted based on the structure and typical fragmentation
of halogenated aromatic compounds. The values from PubChem are qualitative.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or
higher) equipped with a multinuclear probe.

o Sample Preparation: Dissolve approximately 10-20 mg of 2-Chloro-6-
fluorophenylacetonitrile in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCls,
Acetone-ds, or DMSO-ds) in a 5 mm NMR tube. Add a small amount of tetramethylsilane
(TMS) as an internal standard (0 ppm).

e 'H NMR Acquisition:
o Pulse Program: Standard single-pulse experiment (zg30 or similar).
o Spectral Width: 10-15 ppm.

o Acquisition Time: 2-4 seconds.
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o Relaxation Delay: 1-5 seconds.
o Number of Scans: 16-64, depending on the sample concentration.

o Temperature: 298 K.

e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or similar).

[¢]

Spectral Width: 200-250 ppm.

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

[¢]

[e]

Temperature: 298 K.

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). Reference the spectra to the internal standard
(TMS at 0 ppm).

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

e Instrumentation: A Fourier-transform infrared spectrometer equipped with an ATR accessory
(e.g., a diamond or zinc selenide crystal).

o Sample Preparation: Place a small amount of the solid 2-Chloro-6-fluorophenylacetonitrile
sample directly onto the ATR crystal. Ensure good contact between the sample and the
crystal by applying pressure with the built-in clamp.

o Data Acquisition:

o Spectral Range: 4000-400 cm~1.
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o Resolution: 4 cm™1.
o Number of Scans: 16-32.

o Background: Collect a background spectrum of the clean, empty ATR crystal before
running the sample.

o Data Processing: The software automatically performs a background subtraction to generate
the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

 Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source.

o Sample Preparation: Prepare a dilute solution of 2-Chloro-6-fluorophenylacetonitrile (e.g.,
1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

e GC Conditions:

[e]

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 pm film
thickness).

[e]

Injector Temperature: 250 °C.

o

Injection Mode: Splitless or split (e.g., 50:1 split ratio).

[¢]

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

[¢]

Oven Temperature Program:

= Initial temperature: 50-70 °C, hold for 1-2 minutes.

» Ramp: 10-20 °C/min to 280-300 °C.

= Final hold: 5-10 minutes.

e MS Conditions:
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[e]

lonization Mode: Electron lonization (El) at 70 eV.

o

Source Temperature: 230 °C.

[¢]

Quadrupole Temperature: 150 °C.

[e]

Scan Range: m/z 40-400.

o Data Analysis: Identify the chromatographic peak corresponding to 2-Chloro-6-
fluorophenylacetonitrile. Analyze the mass spectrum of this peak to determine the
molecular ion and the fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of 2-Chloro-6-fluorophenylacetonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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